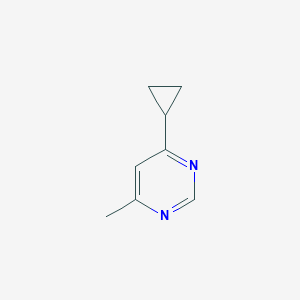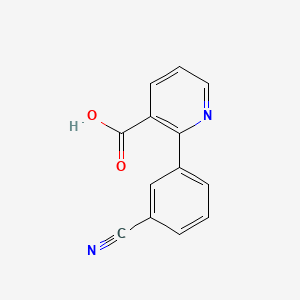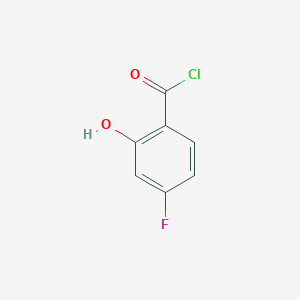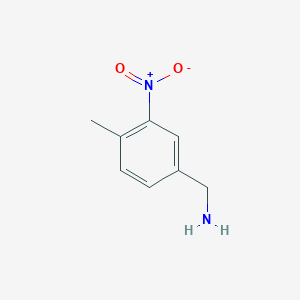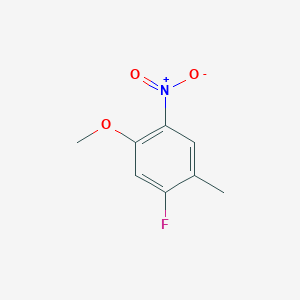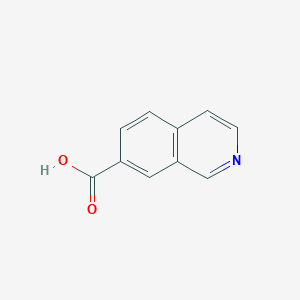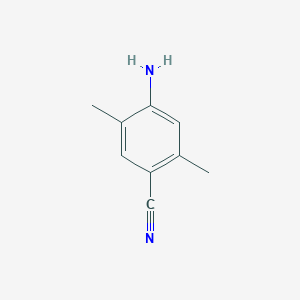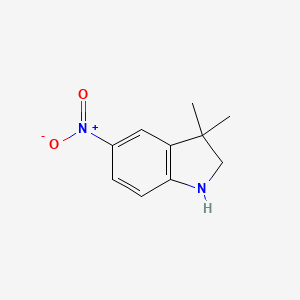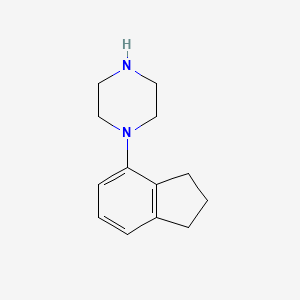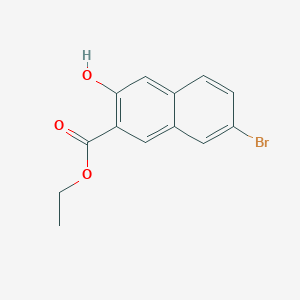
2-Bromo-5-fluorothiophenol
Vue d'ensemble
Description
2-Bromo-5-fluorothiophenol is a compound that is part of the thiophene family, characterized by the presence of a sulfur atom within a five-membered aromatic ring. The compound is of interest due to its potential use in the synthesis of more complex molecules, particularly in the field of organic electronics and materials science. The bromo and fluoro substituents on the thiophene ring can significantly influence the electronic properties of the molecule, making it a valuable intermediate for further chemical transformations .
Synthesis Analysis
The synthesis of brominated thiophenes can be achieved through various methods. One approach involves the oxidation of 2-thienyltrifluoroborate salts followed by etherification, as reported in the preparation of brominated 2-alkoxythiophenes . This method is operationally straightforward and utilizes inexpensive reagents. Another synthesis route for bromo-substituted thiophenes is the bromination of 2,3-diarylcyclopent-2-en-1-ones, which allows for the introduction of bromine atoms at specific positions on the molecule . Although these methods do not directly describe the synthesis of 2-Bromo-5-fluorothiophenol, they provide insight into the bromination techniques that could be adapted for its production.
Molecular Structure Analysis
The molecular structure of bromo- and fluoro-substituted thiophenes is crucial in determining their electronic properties. For instance, the presence of fluorine atoms can stabilize the lowest unoccupied molecular orbital (LUMO) levels, as seen in the study of dithieno[3,2-b:2',3'-d]phospholes with perfluorophenyl substituents . The position of the fluoro substituents significantly affects the absolute energies of the frontier orbitals, with meta-positioned fluoro atoms having the strongest effect . This information is relevant to understanding the electronic characteristics of 2-Bromo-5-fluorothiophenol, although the specific molecular structure analysis for this compound is not provided in the papers.
Chemical Reactions Analysis
The chemical reactivity of bromo- and fluoro-substituted thiophenes is influenced by the electron-withdrawing nature of the substituents, which can facilitate nucleophilic aromatic substitution reactions. For example, 2-bromo-3-chlorothiophene was used in a nucleophilic substitution reaction to produce 3-fluorothiophene . This showcases the potential for 2-Bromo-5-fluorothiophenol to undergo similar reactions, serving as a precursor for the synthesis of other fluorinated thiophene derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo- and fluoro-substituted thiophenes are determined by their molecular structure. The presence of halogen atoms can affect the boiling point, melting point, and solubility of the compound. Additionally, the optoelectronic properties, such as absorption and emission spectra, are also influenced by the substituents on the thiophene ring . The block copolymer synthesis study involving bromo-substituted thiophenes further illustrates the importance of these properties in material applications . However, the specific physical and chemical properties of 2-Bromo-5-fluorothiophenol are not detailed in the provided papers.
Applications De Recherche Scientifique
Reactivity and Chemical Behavior
- 2-Bromo-5-fluorothiophenol shows unique reactivity compared to other halogenated thiophenes. For instance, 2-Fluoro-5-nitrothiophene, a related compound, reacts much faster with sodium thiophenoxide and piperidine than other 2-halogeno-5-nitrothiophenes, indicating a distinct chemical behavior influenced by the fluorine and bromine atoms (Guanti, Thea, D., & Leandri, 1975).
Applications in Medicinal Chemistry
- Though specific information on 2-Bromo-5-fluorothiophenol is limited, related thiophene compounds have shown potential in medicinal chemistry. For example, diarylthiophenes, which may include similar structural components, have been studied as selective COX-2 inhibitors, indicating the potential of such compounds in therapeutic applications (Pinto et al., 1996; 1997).
Material Science and Polymer Research
- In material science, halogenated thiophenes have been used as building blocks for tuning the electronic properties of conjugated polythiophenes. Compounds like 3-Fluoro-4-hexylthiophene, which share structural similarities with 2-Bromo-5-fluorothiophenol, have been synthesized for this purpose (Gohier, Frère, & Roncali, 2013).
Conformational and Structural Analysis
- Structurally related bromothiophene derivatives have been studied for their conformational and structural properties, providing insights into the behavior of bromo- and fluoro-substituted thiophenes in various chemical environments. This information is valuable for understanding the potential applications of 2-Bromo-5-fluorothiophenol in various chemical reactions and material applications (Nkoana, Maluleka, Mphahlele, Mampa, & Choong, 2022).
Propriétés
IUPAC Name |
2-bromo-5-fluorobenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFS/c7-5-2-1-4(8)3-6(5)9/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEGEMGVTNGUOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)S)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597767 | |
| Record name | 2-Bromo-5-fluorobenzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-fluorobenzenethiol | |
CAS RN |
55389-14-5 | |
| Record name | 2-Bromo-5-fluorobenzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-7-iodothieno[3,2-C]pyridin-4-amine](/img/structure/B1320027.png)
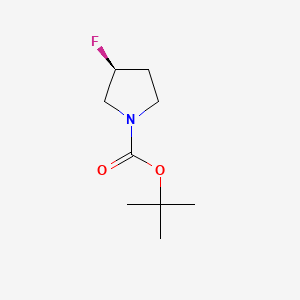
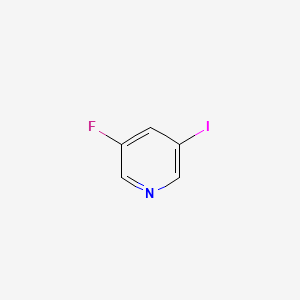
![2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1320039.png)
